Product packaging for Isoprene-2-13C(Cat. No.:)

Isoprene-2-13C

Cat. No.: B12058241
M. Wt: 69.11 g/mol
InChI Key: RRHGJUQNOFWUDK-AZXPZELESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoprene-2-13C (2-Methyl-1,3-butadiene-2-13C) is a stable isotope-labeled analog of isoprene, the most abundant biogenic volatile organic compound (BVOC) emitted by vegetation, with annual global emissions estimated at approximately 350-600 million metric tons . This reagent is an essential tool for tracing metabolic fluxes and reaction pathways with high specificity, as the 13C-label on the second carbon atom allows for precise tracking of the compound's fate in complex systems. In atmospheric chemistry research, this compound enables detailed study of oxidation mechanisms and tropospheric ozone formation kinetics, particularly under high-NOx conditions where isoprene degradation leads to hydroperoxide formation that catalyzes ozone production . It is also critical for investigating the methylerythritol 4-phosphate (MEP) pathway in plants and cyanobacteria, the primary biosynthetic route for isoprene and other isoprenoids . Studies using on-line 13CO2 labeling of leaf isoprene have demonstrated the value of this compound in elucidating multiple subcellular origins of isoprene precursors and quantifying carbon exchange between cellular pools . Furthermore, this compound aids research into the compound's proposed biological roles, including conferring thermotolerance to membranes during heat stress and protecting against reactive oxygen species, acting as an antioxidant within plant tissues . In biotechnology, this labeled standard supports the optimization of engineered photosynthetic microbial systems (like Synechococcus elongatus UTEX 2973) for sustainable isoprene production, allowing researchers to monitor metabolic pathway efficiency and inhibit competing reactions to enhance yield . This product is intended for research use only and is not approved for human or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8 B12058241 Isoprene-2-13C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8

Molecular Weight

69.11 g/mol

IUPAC Name

2-methyl(313C)buta-1,3-diene

InChI

InChI=1S/C5H8/c1-4-5(2)3/h4H,1-2H2,3H3/i4+1

InChI Key

RRHGJUQNOFWUDK-AZXPZELESA-N

Isomeric SMILES

CC(=C)[13CH]=C

Canonical SMILES

CC(=C)C=C

Origin of Product

United States

Elucidating Isoprene Biosynthesis and Carbon Fluxes Via Isoprene 2 13c Labeling

Plastidic Methylerythritol Phosphate (MEP) Pathway in Isoprene-Emitting Organisms

In plants, algae, and many bacteria, isoprene (B109036) and other terpenoids are synthesized via the methylerythritol 4-phosphate (MEP) pathway, which is localized in the plastids. iupac.orgfrontiersin.org This pathway is distinct from the mevalonate (B85504) (MVA) pathway found in the cytoplasm of plants, as well as in animals and fungi. frontiersin.orgresearchgate.netpnas.org The MEP pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govportlandpress.com Through a series of enzymatic reactions, DXP is converted to 2-C-methyl-D-erythritol 4-phosphate (MEP), the compound for which the pathway is named. researchgate.netresearchgate.net Subsequent steps lead to the formation of the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). frontiersin.orgnih.gov Isoprene synthase, a plastid-localized enzyme, then catalyzes the final step, converting DMAPP into isoprene. portlandpress.comnih.gov The flux of carbon through the MEP pathway for isoprene synthesis can far exceed the requirements for other essential isoprenoids like carotenoids. nih.gov

Contribution of Recently Fixed Carbon (Photosynthesis) to Isoprene-2-13C

Labeling experiments using ¹³CO₂ have definitively shown that isoprene is primarily synthesized from recently assimilated carbon. nih.govnih.govnih.gov When photosynthesizing leaves are exposed to a ¹³CO₂ atmosphere, the ¹³C label is rapidly incorporated into the emitted isoprene, often within minutes. nih.govnih.gov Studies on various plant species, including poplar and oak, have demonstrated that under steady-state conditions, carbon from recent photosynthesis accounts for the vast majority of the carbon atoms in isoprene. nih.govnih.gov For instance, in Populus nigra and Phragmites australis, isoprene emitted after 15 minutes of exposure to ¹³CO₂ was approximately 90% ¹³C labeled. nih.gov Similarly, in poplar, about 75% of the emitted isoprene became labeled shortly after the introduction of ¹³CO₂. nih.gov This tight coupling indicates that the MEP pathway is directly supplied by the products of the Calvin-Benson cycle. nih.govplos.org

Isotopic Enrichment Dynamics of this compound from 13CO2

Dynamic labeling studies with ¹³CO₂ provide deeper insights into the carbon fluxes and precursor pools for isoprene biosynthesis. When leaves are switched to a ¹³CO₂ environment, it is possible to observe the kinetics of how individually ¹³C-labeled isoprene species appear. nih.gov At steady-state labeling, while a significant portion of isoprene carbon becomes enriched with ¹³C, the labeling is often incomplete. portlandpress.comnih.govosti.gov Typically, 80-90% of the carbon is labeled quickly, but the remaining 10-20% labels very slowly, over several hours, indicating a contribution from an unlabeled ¹²C source. portlandpress.comosti.gov

Analysis of the distribution of ¹³C among the five carbon atoms of isoprene (isotopologue distribution) reveals that fully labeled isoprene ([¹³C₅]isoprene) often becomes the major species, accounting for around 60% of the total emitted isoprene at steady state. nih.gov However, a persistent fraction of unlabeled isoprene and partially labeled isotopologues suggests a constant dilution of the photosynthetic ¹³C-labeled precursors with carbon from older, unlabeled storage pools. nih.govplos.org The source of this unlabeled carbon is thought to be extrachloroplastic. nih.govplos.org

Isotopic Labeling of Isoprene and Precursors from ¹³CO₂
SpeciesConditionParameter¹³C Labeling (%)Source
Populus nigra15 min ¹³CO₂ exposureEmitted Isoprene~90% nih.gov
Phragmites australis15 min ¹³CO₂ exposureEmitted Isoprene~90% nih.gov
Populus nigra15 min ¹³CO₂ exposureDMAPP Pool28% nih.gov
Phragmites australis15 min ¹³CO₂ exposureDMAPP Pool36% nih.gov
Poplar (Populus x canescens)Steady state ¹³CO₂Emitted Isoprene~75% nih.gov
Oak / CottonwoodSteady state ¹³CO₂Total Isoprene Carbon Labeled~80% nih.gov

Alternative Carbon Source Contributions to this compound Biosynthesis

While photosynthesis is the dominant carbon source, several alternative pathways can contribute to the carbon pool for isoprene synthesis, explaining the incomplete labeling observed in ¹³CO₂ experiments.

Photorespiration, a metabolic process that occurs when the enzyme RuBisCO acts on oxygen instead of carbon dioxide, can serve as an alternative source of carbon for isoprene. nih.govwikipedia.orgkhanacademy.org This pathway produces intermediates like glycine (B1666218) and serine. khanacademy.orgmdpi.com To trace this flux, labeling studies have been conducted by feeding [2-¹³C]Glycine, a key photorespiratory intermediate, to detached branches. nih.gov These experiments demonstrated that the ¹³C label from glycine is incorporated into emitted isoprene. nih.gov The detection of [¹³C₁₋₅]isoprene following the administration of [2-¹³C]Glycine confirms that carbon can be shunted from the photorespiratory cycle to the MEP pathway, providing precursors for isoprene synthesis. nih.gov Under these conditions, a large fraction (51%) of the emitted isoprene contained one to three ¹³C atoms, supporting the role of photorespiration as a significant alternative carbon source, particularly under conditions that favor it, such as high temperatures. nih.gov

Carbon fixed in other parts of the plant and transported as sugars via the xylem can also fuel isoprene biosynthesis. Experiments involving feeding excised poplar leaves with [U-¹³C]Glucose through the xylem have shown that the ¹³C label appears in the emitted isoprene within minutes. nih.gov Under stabilized conditions, this source accounted for approximately 8% to 10% of the carbon in the emitted isoprene. nih.gov This suggests that transported sugars are catabolized in the cytosol, likely through glycolysis to produce pyruvate, which is then imported into the chloroplast to enter the MEP pathway. nih.govnih.gov The contribution from these transported carbohydrates can become more significant when photosynthetic carbon fixation is limited. nih.gov

Regulation of Carbon Fluxes into this compound under Environmental Perturbations

The relative contributions of different carbon sources to isoprene synthesis are not static but are dynamically regulated by environmental conditions. Environmental stresses such as high temperature, drought, and elevated atmospheric CO₂ can alter the balance between photosynthetic and non-photosynthetic carbon fluxes into the MEP pathway. nih.govnih.govtandfonline.com

Under heat stress, isoprene emission often becomes uncoupled from net photosynthesis. nih.gov As temperatures rise, photosynthesis may decline while isoprene emission continues to increase. osti.govnih.gov Labeling studies show that this uncoupling is associated with an increased contribution from alternative carbon sources, such as photorespiration. nih.gov For example, under photorespiratory conditions (low CO₂), the peak of [¹³C₅]isoprene emission from newly fixed carbon occurred at a lower temperature (27.5°C) compared to non-photorespiratory conditions (30.0°C). nih.gov Heat stress has also been shown to enhance the use of cytosolic pyruvate for isoprene biosynthesis. researchgate.net

Similarly, salt stress can inhibit photosynthesis while having a more limited effect on isoprene emission, again suggesting a shift towards alternative carbon substrates to maintain production. nih.gov Altered atmospheric CO₂ concentrations also regulate carbon allocation. Paradoxically, while elevated CO₂ can stimulate photosynthesis, it has been observed to have a negative impact on isoprene emission, indicating a complex regulation of carbon partitioning between primary metabolism and isoprene synthesis. plos.orgtandfonline.com

Contribution of Alternative Carbon Sources to Isoprene Biosynthesis
Carbon SourceExperimental ApproachContribution to Isoprene CarbonConditionSource
Transported SugarsFeeding 5 mM [U-¹³C]Glc via xylem~8-10%Poplar leaves, steady state nih.gov
PhotorespirationFeeding [2-¹³C]Glycine via transpiration stream51% of isoprene contained 1-3 ¹³C atomsShimbillo branches nih.gov
Cytosolic PyruvateFeeding [1-¹³C]-pyruvate~2-fold increase in single-labeled isopreneF. benjamina under heat stress researchgate.net
Leaf Internal Pools (e.g., starch)Switch from ¹³CO₂ to ¹²CO₂~30% of isoprene carbon remained ¹³C labeledPoplar leaves after ¹³CO₂ exposure nih.gov
Temperature Sensitivity of this compound Labeling

The biosynthesis and emission of isoprene in plants are highly sensitive to temperature, a phenomenon that is intricately linked to the carbon sources utilized for its production. Studies employing this compound labeling, often as part of broader 13C isotope labeling experiments, have revealed a complex relationship between temperature and the incorporation of newly assimilated versus older carbon pools into the isoprene molecule.

Under normal conditions, isoprene is primarily synthesized from recently fixed carbon via the methylerythritol 4-phosphate (MEP) pathway in chloroplasts. nih.gov However, as leaf temperatures rise, particularly above the optimum for photosynthesis (approximately 30-32.5°C), a notable decoupling occurs between net photosynthesis and isoprene emission rates. osti.gov While photosynthesis rates decline at these higher temperatures, isoprene emissions often continue to increase, peaking at a higher temperature optimum (around 37.5-40°C). osti.gov

This compound labeling studies, typically involving the feeding of ¹³CO₂, demonstrate that at optimal photosynthetic temperatures, a high proportion of the emitted isoprene is fully labeled (e.g., [¹³C₅]isoprene), indicating a direct and rapid flux of photosynthetic carbon into isoprene. oup.comnih.gov However, as temperatures increase beyond the photosynthetic optimum, the relative contribution of fully labeled isoprene tends to decrease. oup.comnih.gov This decrease is compensated by an increase in the emission of unlabeled or partially labeled isoprene molecules, suggesting a greater reliance on alternative carbon sources. oup.comnih.gov These alternative sources are thought to include stored carbohydrates or intermediates from other metabolic pathways, such as photorespiration. osti.govoup.com

For instance, in one study, as leaf temperature rose above the optimum for net photosynthesis, a decline in the relative emissions of [¹³C₅]isoprene was observed, which was counterbalanced by increased contributions from [¹²C]isoprene and partially labeled [¹³C₁₋₃]isoprene. oup.comnih.gov This shift ensures the maintenance of high isoprene emission rates even when the direct supply of photosynthate is limited by heat stress. oup.comoup.com The optimal temperature for the relative emission of fully ¹³C-labeled isoprene has also been shown to be influenced by the concentration of CO₂, increasing as CO₂ levels rise. osti.govoup.com

The inhibitory effect of high CO₂ on isoprene emission is also temperature-dependent. At lower temperatures (e.g., 22°C), a significant decrease in isoprene emission is observed when CO₂ concentration is increased. nih.gov However, this inhibitory effect diminishes as the temperature rises, with no significant effect observed at 40°C. nih.gov This suggests that at higher temperatures, the mechanisms driving high isoprene emission rates can overcome the inhibitory effects of elevated CO₂.

Table 1: Effect of Leaf Temperature on Isoprene Isotopologue Emissions under Medium ¹³CO₂ (~300 ppmv)

Leaf Temperature (°C) Net Photosynthesis Total Isoprene Emission Relative [¹³C₅]isoprene Emission (%)
25.0 - 32.5 Increasing Increasing Relatively Stable/Increasing
30.0 Peak Increasing 78.2 (Maximum) oup.comnih.gov
> 32.5 Decreasing Increasing to Peak (~40°C) Decreasing oup.comnih.gov
Influence of Elevated CO2 Concentrations on this compound Production

Elevated atmospheric carbon dioxide (CO₂) concentrations have a significant and often negative impact on isoprene production, a phenomenon that has been investigated using this compound and other ¹³C labeling techniques. nih.govnih.govpsu.edu These studies reveal that the availability of CO₂ alters the partitioning of carbon within the plant, affecting the flow of substrates into the isoprene biosynthesis pathway.

Generally, while elevated CO₂ stimulates photosynthesis, it tends to inhibit isoprene emissions. nih.govnih.govtandfonline.com This counterintuitive finding suggests a complex regulatory mechanism rather than a simple substrate limitation. tandfonline.com Labeling studies with ¹³CO₂ have shown that plants grown and measured under elevated CO₂ exhibit a higher fraction of fully labeled ([¹³C₅]) isoprene molecules compared to those grown under ambient or sub-ambient CO₂ conditions. nih.gov This indicates a greater reliance on recently assimilated carbon under CO₂-rich conditions. nih.gov

Conversely, plants grown under sub-ambient CO₂ (e.g., 190 ppmv) show higher rates of isoprene emission and faster incorporation of the ¹³C label into isoprene precursors. nih.gov However, these plants also demonstrate the lowest proportion of fully labeled isoprene molecules at the end of the experiment. nih.gov This suggests that under reduced CO₂ availability, a larger proportion of carbon from older, stored sources is mobilized to support the elevated rates of isoprene synthesis. nih.gov This additional carbon likely enters the MEP pathway as pyruvate derived from cytosolic phosphoenolpyruvate (B93156) (PEP). nih.govnih.gov

The inhibitory effect of elevated CO₂ on isoprene emission is thought to be mediated by competition for metabolic precursors and energy. nih.govtandfonline.com One recent hypothesis suggests that high CO₂ inhibits the activity of 4-hydroxy-3-methylbut-2-en-1-yl diphosphate reductase (HDR), a key enzyme in the MEP pathway, leading to a decrease in the substrate for isoprene synthase, dimethylallyl diphosphate (DMAPP). pnas.orgtandfonline.com

The response of isoprene emission to CO₂ is also modulated by temperature. The inhibitory effect of elevated CO₂ is more pronounced at lower temperatures and diminishes as temperatures rise toward the optimum for isoprene emission. nih.govpnas.org This interaction highlights the intricate control network governing isoprene biosynthesis, where the influence of one environmental factor is dependent on the status of others.

Table 3: Effect of Growth CO₂ Concentration on Isoprene Emission and ¹³C Labeling in Poplar

Growth CO₂ Condition Isoprene Emission Rate Rate of ¹³C Labeling Proportion of Fully ¹³C Labeled Isoprene
Sub-ambient (190 ppmv) High nih.gov Fast nih.gov Lowest nih.gov
Ambient Intermediate Intermediate Intermediate
Elevated (590 ppmv) Low nih.gov Slow nih.gov Highest nih.gov

Isoprene Biosynthesis in Microbial Systems using this compound

Characterization of Microbial Isoprene Production Pathways

Microorganisms synthesize the precursors to isoprene, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through two primary metabolic routes: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. researchgate.netwalshmedicalmedia.comnih.gov The use of ¹³C-labeled substrates, such as this compound precursors, is a powerful tool for elucidating the activity and flux through these pathways in native and engineered microbes.

The MVA pathway is typically found in eukaryotes, archaea, and the cytosol of plants, while the MEP pathway is characteristic of most bacteria and plant plastids. researchgate.netwalshmedicalmedia.com Some bacteria, however, are known to possess the MVA pathway. nih.gov The final step in isoprene production, the conversion of DMAPP to isoprene, is catalyzed by isoprene synthase (IspS), an enzyme primarily found in plants. walshmedicalmedia.com However, some bacteria, like Bacillus subtilis, can produce isoprene naturally without a known plant-like IspS homolog. walshmedicalmedia.comnih.gov

¹³C metabolic flux analysis is instrumental in quantifying the flow of carbon through these central metabolic networks to isoprene. By supplying a ¹³C-labeled carbon source (e.g., ¹³C-glucose) and analyzing the labeling patterns in isoprene and its metabolic intermediates, researchers can determine which pathway is active and identify potential bottlenecks. For example, such analyses have revealed that in engineered E. coli strains containing both the MVA and MEP pathways, the simultaneous utilization of both routes can synergistically increase the flux towards isoprene precursors. researchgate.net

Furthermore, isotope labeling can characterize the degradation of isoprene by microbes. nih.gov Bacteria capable of growing on isoprene as their sole carbon and energy source are environmentally significant as a sink for this atmospheric gas. nih.govnih.gov Stable isotope probing (SIP) with ¹³C-isoprene allows researchers to identify and characterize these isoprene-degrading microbes in complex environmental samples. nih.gov The metabolic pathway for isoprene degradation often begins with its oxidation by an isoprene monooxygenase. nih.govresearchgate.net

Metabolic Engineering Strategies for this compound Production

Metabolic engineering aims to optimize microbial hosts for the high-level production of valuable chemicals like isoprene. The production of isotopically labeled this compound can be achieved by feeding engineered microbes ¹³C-labeled substrates and leveraging various genetic strategies to enhance the metabolic flux towards isoprene.

A primary strategy involves overexpressing the key enzymes of the native or heterologous isoprene biosynthesis pathway. nih.govnih.gov In E. coli, which naturally uses the MEP pathway, overexpressing rate-limiting enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and isoprene synthase (IspS) has been shown to significantly boost isoprene yields. nih.govasm.org Similarly, in B. subtilis, overexpressing Dxs increased isoprene production by 40%. nih.govasm.org

Another powerful approach is the heterologous expression of entire pathways. The MVA pathway is often preferred for engineering because it is typically subject to less stringent native regulation in hosts like E. coli and has been shown to support higher isoprenoid yields. walshmedicalmedia.comasm.org Engineers have successfully introduced and optimized the MVA pathway from organisms like Saccharomyces cerevisiae and Enterococcus faecalis into E. coli to drive isoprene production. walshmedicalmedia.comengconfintl.org

To further enhance the production of this compound from a labeled feedstock, engineers employ several advanced strategies:

Pathway Optimization: Balancing the expression levels of pathway enzymes is crucial. This can be achieved by using promoters of different strengths or by assembling genes into synthetic operons. researchgate.netnih.gov

Elimination of Competing Pathways: Deleting genes that encode for enzymes that divert metabolic precursors away from the isoprene pathway can increase the carbon flux towards the desired product.

Improving Substrate and Cofactor Availability: Engineering central metabolism to increase the supply of precursors like acetyl-CoA (for the MVA pathway) or glyceraldehyde-3-phosphate and pyruvate (for the MEP pathway) is a common strategy. walshmedicalmedia.comasm.org This also includes ensuring an adequate supply of cofactors like ATP and NADPH. asm.org

Enzyme Engineering: The properties of key enzymes, particularly isoprene synthase (IspS), can be improved through protein engineering to enhance their activity and substrate affinity. nih.govnih.gov

By combining these strategies and cultivating the engineered microbes on a ¹³C-labeled carbon source, high-titer production of specifically labeled this compound can be achieved for use in various research and industrial applications.

Investigating Isoprene Degradation and Microbial Community Dynamics with Isoprene 2 13c

Stable Isotope Probing (SIP) Applications with Isoprene-2-13C for Microbial Identification

Stable Isotope Probing (SIP) is a powerful cultivation-independent technique used to identify microorganisms in a complex environmental sample that are actively metabolizing a specific substrate. researchgate.netmicrobe.com The method involves introducing a substrate labeled with a heavy stable isotope, such as Carbon-13 (¹³C), into the environment. researchgate.netyoutube.com Microorganisms that consume the labeled substrate incorporate the heavy isotope into their cellular components, such as nucleic acids (DNA, RNA) and proteins. researchgate.nettaylorandfrancis.com

When this compound is used as the substrate, it allows researchers to specifically target and identify isoprene-degrading organisms. nih.govnih.gov As microbes assimilate the ¹³C-labeled isoprene (B109036), their newly synthesized biomass becomes enriched in ¹³C. taylorandfrancis.com This "heavy" labeled biomass, particularly the DNA, can then be separated from the "light" unlabeled DNA of the non-consuming organisms using density gradient ultracentrifugation. researchgate.netyoutube.com Subsequent molecular analysis, like sequencing of the 16S rRNA gene, of the separated heavy DNA reveals the identity of the active isoprene degraders within the community. nih.govfrontiersin.org

DNA-Stable Isotope Probing (DNA-SIP) is a widely applied method that links the metabolic function (i.e., isoprene degradation) directly to the identity of microorganisms in various ecosystems. nih.govresearchgate.net By tracking the incorporation of the ¹³C label from this compound into microbial DNA, scientists can overcome the limitations of traditional cultivation-based methods and identify key players in isoprene biogeochemical cycling. taylorandfrancis.comnih.gov

In terrestrial environments, where plants are the primary source of isoprene, DNA-SIP experiments with ¹³C-labeled isoprene have been instrumental in identifying the bacteria responsible for its degradation in soil. nih.govfrontiersin.org

Studies using soil from the vicinity of willow trees, which are known isoprene emitters, revealed that active isoprene-degrading communities are dominated by Proteobacteria. nih.govfrontiersin.orghw.ac.uk A lesser portion of the active community was composed of Actinobacteria, particularly of the genus Rhodococcus. nih.govfrontiersin.org Further investigation informed by these DNA-SIP experiments led to the isolation of novel isoprene-degrading strains from the genera Nocardioides, Ramlibacter, Variovorax, and Sphingopyxis. nih.govfrontiersin.orgresearchgate.net

In the high isoprene-emitting environment of a Malaysian oil palm plantation, DNA-SIP was used to study the microbial communities in the soil. nih.govmicrobiologyresearch.org This research identified several novel genera of isoprene-utilizing bacteria, including Novosphingobium, Pelomonas, Rhodoblastus, Sphingomonas, and Zoogloea. nih.gov Metagenomic analysis of the ¹³C-labeled DNA further confirmed the presence of genes for isoprene monooxygenase (isoA), a key enzyme in the isoprene degradation pathway, indicating that bacteria containing these genes are more abundant in soils than in the phyllosphere. nih.govmicrobiologyresearch.org

Identified Isoprene-Degrading Bacteria in Terrestrial Soils via DNA-SIP with this compound

EnvironmentDominant PhylaIdentified GeneraCitations
Willow SoilProteobacteria, ActinobacteriaRhodococcus, Nocardioides, Ramlibacter, Variovorax, Sphingopyxis nih.gov, frontiersin.org, hw.ac.uk
Oil Palm SoilProteobacteriaNovosphingobium, Pelomonas, Rhodoblastus, Sphingomonas, Zoogloea nih.gov, microbiologyresearch.org

The phyllosphere, or the surface of plant leaves, is the primary source of atmospheric isoprene and hosts a diverse microbial community. pnas.orgresearchgate.net DNA-SIP studies have provided direct evidence that this habitat contains active and diverse populations of isoprene-degrading bacteria. pnas.orgasm.org

In studies on poplar trees, a high isoprene emitter, DNA-SIP experiments identified Gram-positive bacteria of the genus Rhodococcus as the dominant isoprene degraders, which is consistent with findings in soil environments. pnas.orgresearchgate.net However, these studies also uncovered a broader diversity of isoprene consumers, notably identifying the genus Variovorax as an active degrader, a trait not previously associated with this group. pnas.orgresearchgate.net The genomes of these isoprene-utilizing taxa were reconstructed from the SIP-generated metagenomic data, and the genes responsible for isoprene metabolism were identified and their expression confirmed. pnas.org

Similarly, research on the phyllosphere of oil palm trees using DNA-SIP with ¹³C-isoprene revealed novel isoprene-utilizing bacteria. nih.gov The genera Novosphingobium, Pelomonas, Rhodoblastus, Sphingomonas, and Zoogloea were found to be active on the leaves, mirroring the diversity found in the associated soil. nih.gov

Identified Isoprene-Degrading Bacteria in the Phyllosphere via DNA-SIP with this compound

Plant HostDominant/Notable GeneraCitations
PoplarRhodococcus, Variovorax pnas.org, researchgate.net
Oil PalmNovosphingobium, Pelomonas, Rhodoblastus, Sphingomonas, Zoogloea nih.gov

The application of DNA-SIP with ¹³C-labeled substrates has also been extended to aquatic ecosystems to investigate the microbial consumption of various compounds. researchgate.netnih.gov Investigations into isoprene degradation in marine and estuarine environments have identified active microbial communities. researchgate.net For instance, a DNA-SIP study in the Colne Estuary, UK, demonstrated the potential for isoprene degradation in marine and estuarine samples. researchgate.net Analysis of the microbial communities that incorporated the ¹³C from labeled isoprene showed the development of communities dominated by Actinobacteria. researchgate.net Specifically, members of the genera Mycobacterium, Rhodococcus, Microbacterium, and Gordonia were identified as active isoprene degraders in these aquatic systems. researchgate.net

Protein-Stable Isotope Probing (Protein-SIP) offers a more direct link between metabolic function and microbial identity than DNA-SIP. nih.gov Instead of analyzing nucleic acids, Protein-SIP identifies the proteins synthesized by microorganisms that have assimilated an isotopically labeled substrate. nih.govresearchgate.net Since proteins are the functional molecules within a cell, their labeling provides direct evidence of metabolic activity. nih.gov

When this compound is supplied to a microbial community, the organisms that actively metabolize it will incorporate the ¹³C into their amino acids and, subsequently, into newly synthesized proteins. nih.govfrontiersin.org These ¹³C-labeled proteins can be detected and identified using advanced mass spectrometry techniques in a field known as metaproteomics. researchgate.netbiorxiv.org By analyzing the peptide sequences of the labeled proteins, researchers can not only confirm the degradation of isoprene but also pinpoint the specific organisms producing the metabolic enzymes involved. nih.gov This approach provides a powerful complement to DNA-SIP, offering a more direct snapshot of the functional members of the microbial community at a given time. biorxiv.orgasm.org

Raman microspectroscopy is a non-destructive, label-free optical technique that provides detailed chemical information based on the vibrational properties of molecules. ed.ac.uknih.gov When combined with stable isotope probing (SIP), it becomes a powerful tool for analyzing metabolic activity at the single-cell level. nih.gov

The incorporation of a heavy isotope like ¹³C from this compound into a cell's biomass (e.g., into proteins, lipids, and nucleic acids) results in a measurable shift in the vibrational frequencies of the chemical bonds. nih.gov This phenomenon, known as a Raman redshift, can be detected in the Raman spectrum of an individual cell. nih.gov Therefore, by analyzing the Raman spectra of single cells from a community incubated with this compound, it is possible to identify and even quantify the uptake of the labeled substrate by individual cells without the need for cultivation or cell lysis. nih.gov This single-cell approach offers an exceptionally high level of resolution, allowing researchers to observe metabolic heterogeneity within a population and to sort and isolate specific, active cells for further genomic analysis. nih.govwhiterose.ac.uk

DNA-SIP for Active Isoprene-Degrading Bacterial Communities

Characterization of this compound Catabolic Pathways

The use of this compound, a stable isotope-labeled version of isoprene, is central to modern microbial ecology for tracing the metabolic fate of this significant biogenic volatile organic compound (BVOC). Through a powerful technique known as Stable Isotope Probing (SIP), researchers can supply ¹³C-labeled isoprene to an environmental sample, such as soil or leaf washings, and subsequently identify the microorganisms that have actively incorporated the labeled carbon into their cellular machinery, primarily their DNA. uea.ac.ukuth.grresearchgate.net This culture-independent method provides a direct link between metabolic function—in this case, isoprene degradation—and the phylogenetic identity of the responsible microbes, allowing for a detailed characterization of the catabolic pathways involved. researchgate.netresearchgate.net

Isoprene Monooxygenase (isoA gene) and Related Enzyme Systems

The most well-characterized pathway for bacterial isoprene degradation is initiated by a multi-component enzyme called isoprene monooxygenase (IsoMO). nih.govmdpi.com IsoMO is a member of the soluble di-iron monooxygenase (SDIMO) family and catalyzes the initial, crucial step of oxidizing isoprene to 1,2-epoxy-2-methyl-3-butene (epoxyisoprene). nih.govmdpi.commdpi.com The enzymatic system is encoded by a conserved cluster of genes, typically designated isoA, isoB, isoC, isoD, isoE, and isoF. mdpi.comresearchgate.net

Of these, the isoA gene is of particular importance as it encodes the alpha-subunit of the hydroxylase component, which contains the di-iron active site essential for the monooxygenase activity. uea.ac.ukresearchgate.net Consequently, isoA has been widely adopted as a key functional marker gene to detect and identify isoprene-degrading microorganisms in environmental samples. nih.govresearchgate.net

Following the initial epoxidation, the degradation pathway in the model organism Rhodococcus sp. AD45 involves the conjugation of epoxyisoprene with glutathione (B108866), a reaction catalyzed by a specific glutathione S-transferase encoded by the isoI gene. nih.govnih.gov The resulting conjugate, 1-hydroxy-2-glutathionyl-2-methyl-3-butene (HGMB), is then further oxidized by dehydrogenases (e.g., IsoH). nih.govnih.gov

DNA-Stable Isotope Probing experiments utilizing this compound have been instrumental in confirming the activity of diverse bacteria that possess the isoA gene. These studies have identified active isoprene degraders in a range of environments, from the soil and phyllosphere of isoprene-emitting trees to marine sediments. nih.govnih.gov

Table 1: Key Isoprene-Degrading Bacteria Identified via ¹³C-Isoprene SIP Harboring the isoA Gene

Bacterial GenusEnvironment IdentifiedKey Findings from SIP StudiesReferences
RhodococcusSoil, Phyllosphere, Freshwater SedimentFrequently identified as a dominant degrader, especially in earlier studies and enrichment cultures. Serves as the model organism for the iso pathway. nih.govmdpi.comnih.govfrontiersin.org
VariovoraxSoil, PhyllosphereIdentified as a major degrader in the phyllosphere of poplar and in soil, particularly at lower, more environmentally relevant isoprene concentrations. Represents a key Gram-negative model. nih.govmdpi.comnih.govfrontiersin.org
RamlibacterSoilRevealed as an active degrader in soil microcosms through sequencing of ¹³C-labeled DNA. nih.govfrontiersin.org
GordoniaEstuarine Sediment, SoilIsolated from various environments and confirmed as an active degrader through SIP experiments. nih.govnih.govfrontiersin.org
MycobacteriumEstuarine SedimentShown to be an active isoprene utilizer in marine and estuarine environments. nih.gov
NocardioidesSoilIsolated from soil near willow trees following SIP experiments that guided the cultivation efforts. nih.govfrontiersin.org
SphingopyxisSoilIdentified through metagenomic analysis of ¹³C-labeled DNA from SIP experiments and subsequently isolated. nih.govfrontiersin.org

Unraveling Novel Isoprene-Degrading Mechanisms

While the IsoMO-initiated pathway is widespread, research has uncovered evidence of isoprene-degrading bacteria that appear to use entirely different, novel mechanisms. The application of this compound in SIP experiments has been critical to these discoveries. A significant finding in this area is the characterization of Alcaligenes sp. strain 13f, which was isolated from soil and demonstrated the ability to use isoprene as its sole source of carbon and energy. mdpi.com Despite its metabolic capability, repeated attempts to amplify the isoA gene from this strain using established PCR primers were unsuccessful. mdpi.com Subsequent whole-genome sequencing of Alcaligenes sp. 13f confirmed the complete absence of the iso gene cluster found in model organisms like Rhodococcus. mdpi.comresearchgate.net This strongly indicates that it employs a different, as-yet-uncharacterized metabolic pathway for isoprene catabolism. mdpi.comshu.ac.uk

The combination of SIP with metagenomics (SIP-metagenomics) is a frontier approach for discovering such novel pathways. nih.govfrontiersin.org By sequencing the entire pool of ¹³C-labeled DNA from an environmental sample, researchers can reconstruct metagenome-assembled genomes (MAGs) of the active isoprene-degrading organisms. nih.gov This allows for the discovery of new genes and potential metabolic pathways without prior knowledge of their sequences, opening the door to identifying alternative monooxygenases or other initial activation mechanisms for isoprene degradation. nih.govfrontiersin.org

Ecological Significance of Microbial this compound Consumption

Contribution to Global Isoprene Sink

Isoprene is the most abundant BVOC emitted into the atmosphere, with global emissions estimated to be between 500 and 750 million metric tons of carbon per year, a quantity on par with global methane (B114726) emissions. nih.govnih.gov While atmospheric chemistry is the primary fate of this isoprene, microbial degradation constitutes a significant, yet historically underappreciated, biological sink. nih.govmicrobiologyresearch.org

Soils are recognized as a substantial sink, with estimates suggesting that soil-dwelling bacteria consume approximately 20.4 Tg of isoprene annually. mdpi.comshu.ac.uk However, this figure is likely an underestimate of the total biological sink, as it does not fully account for isoprene consumption in other environments, such as the phyllosphere (leaf surfaces), freshwater systems, and marine ecosystems. shu.ac.uknih.gov Studies using this compound have been vital for identifying the active microbial communities in these diverse habitats that contribute to the global isoprene budget. nih.govnih.gov

Table 2: Estimated Microbial Contribution to the Global Isoprene Sink

Environment (Sink)Estimated Isoprene Uptake (Tg C/year)Key Microbial Players Identified with ¹³C-IsopreneReferences
Soils~20.4Rhodococcus, Variovorax, Ramlibacter, Nocardioides, Sphingopyxis mdpi.comnih.govfrontiersin.orgshu.ac.uk
PhyllosphereUncertain, but potentially significantRhodococcus, Variovorax nih.govnih.gov
Marine EnvironmentsUncertainActinobacteria (Mycobacterium, Gordonia, Rhodococcus) nih.govnih.gov
Total Biological Sink >20.4 (Considered an underestimate) - shu.ac.uknih.gov

Interplay with Plant Isoprene Emissions and Climate

The vast majority of global isoprene is produced by terrestrial plants, particularly trees, as a protective mechanism against abiotic stresses like transient heat and oxidative damage. nih.govtandfonline.comnih.govfrontiersin.org Once in the atmosphere, isoprene's high reactivity has profound effects on atmospheric chemistry and climate. It reacts with hydroxyl (OH) radicals, reducing the atmosphere's oxidative capacity and thereby extending the atmospheric lifetime of methane, a potent greenhouse gas. uea.ac.uknih.gov In polluted environments with high concentrations of nitrogen oxides (NOx), isoprene's degradation leads to the formation of tropospheric ozone, a harmful air pollutant and another greenhouse gas. nih.govnih.govresearchgate.net Furthermore, the oxidation of isoprene can lead to the formation of secondary organic aerosols, which influence cloud formation and the Earth's radiative balance. uea.ac.uknih.govnih.gov

Microbial communities that consume isoprene, particularly those living on and around plants (in the phyllosphere and soil), function as a biological filter. By degrading isoprene at its source, these microorganisms reduce the flux of this reactive gas into the atmosphere. shu.ac.uknih.gov This plant-microbe interaction directly mitigates the potential negative impacts of isoprene on air quality and climate. The use of this compound in SIP experiments allows scientists to directly observe and quantify this interaction in complex ecosystems, revealing how microbial communities modulate the biogeochemical cycle of this climate-active gas. researchgate.netnih.govfrontiersin.org

Atmospheric Chemistry and Environmental Fate Tracing Using Isoprene 2 13c

Isotopic Tracing of Isoprene-2-13C Oxidation Products

The use of isoprene (B109036) labeled with a heavy carbon isotope at its second position (this compound) is a powerful technique for elucidating the complex chemical transformations it undergoes in the atmosphere. By acting as a distinct tracer, it allows scientists to follow the journey of the carbon atoms from the initial isoprene molecule into its various oxidation products. This method is crucial for confirming reaction pathways and quantifying the formation of secondary species in the complex atmospheric matrix. For instance, studies involving feeding plant leaves with 13C-labeled precursors, such as pyruvate-2-13C, have demonstrated a direct linear correlation between the emissions of 13C-labeled isoprene and the subsequent appearance of its 13C-labeled primary oxidation products, methyl vinyl ketone (MVK) and methacrolein (B123484) (MACR). researchgate.net This provides unequivocal evidence of in-leaf or atmospheric oxidation pathways. researchgate.net

Formation of Isoprene-Derived Secondary Organic Aerosols (SOA)

Isoprene is a major precursor to the formation of secondary organic aerosols (SOA), which have significant impacts on air quality and climate. oup.comresearchgate.netcopernicus.org However, the precise mechanisms and yields of isoprene-derived SOA are complex and subject to ongoing research. copernicus.org Isotopic labeling with this compound provides a definitive method for tracking the conversion of gaseous isoprene into particulate matter.

When this compound is oxidized in the atmosphere, the ¹³C label is incorporated into a cascade of oxidation products. Some of these products are low-volatility compounds that can partition into the aerosol phase, contributing to SOA formation and growth. copernicus.orgmdpi.com Key products in this process include isoprene epoxydiols (IEPOX), which are formed under low-NOx conditions and are known to be efficient SOA precursors through reactive uptake onto acidic aerosols. mdpi.comrsc.org The oxidation of isoprene hydroxyhydroperoxides (ISOPOOH) can also lead to highly oxidized molecules that contribute to SOA. rsc.org

By measuring the presence of ¹³C in specific SOA components like 2-methyltetrols and C₅-alkene triols, researchers can confirm that these compounds originate from isoprene and quantify the contribution of isoprene to total SOA mass. mdpi.com This isotopic tracing is invaluable for validating the complex chemical mechanisms proposed for SOA formation. copernicus.orgmdpi.com

Table 1: Key Isoprene Oxidation Products in SOA Formation This interactive table summarizes major oxidation products of isoprene that are known precursors to Secondary Organic Aerosols (SOA).

Product ClassSpecific CompoundsFormation ConditionsRole in SOA
Epoxides Isoprene Epoxydiols (IEPOX)Low-NOx, OH-oxidationEfficiently forms SOA via reactive uptake on acidic particles. mdpi.comrsc.org
Hydroperoxides Isoprene Hydroxyhydroperoxides (ISOPOOH)Low-NOx, reaction of ISOPOO with HO₂Can be further oxidized to form lower volatility products like IEPOX. rsc.org
Highly Oxidized Molecules (HOMs) Dihydroxy dihydroperoxides ((HO)₂-C₅H₈-(OOH)₂)Second-generation OH oxidation of ISOPOOHPotential SOA precursors due to very low volatility. nih.govresearchgate.net
Carbonyls Glyoxal, MethylglyoxalHigh-NOx oxidationCan contribute to SOA formation through aqueous-phase reactions. copernicus.org
Polyols 2-methyltetrolsAcid-catalyzed hydrolysis of IEPOXWell-known molecular markers for isoprene-derived SOA. mdpi.com

Atmospheric Lifetime and Reactivity of this compound

The atmospheric lifetime of isoprene is very short, typically less than an hour in sunlit conditions, and is primarily controlled by its reaction with the hydroxyl radical (OH). nih.govcopernicus.org The presence of the heavier ¹³C isotope in this compound introduces a kinetic isotope effect (KIE). This effect causes bonds involving ¹³C to react slightly more slowly than those with ¹²C. Consequently, the reaction of this compound with OH radicals is marginally slower than that of unlabeled isoprene.

This subtle difference in reactivity is a powerful investigative tool. As isoprene is oxidized in an air mass, the lighter ¹²C-isoprene is consumed preferentially, leading to a progressive enrichment of ¹³C in the remaining, unreacted isoprene pool. researchgate.net By measuring the stable carbon isotope ratio of ambient isoprene, scientists can estimate its "photochemical age," which is a measure of the extent of chemical processing it has undergone since being emitted. researchgate.net This method provides a quantitative way to study the extent of photochemical processing of isoprene in ambient air. researchgate.net

Table 2: Primary Atmospheric Oxidants and Isoprene's Reactivity This table outlines the main chemical species responsible for the atmospheric degradation of isoprene.

OxidantChemical FormulaTypical Atmospheric Lifetime of IsopreneRelevance for this compound
Hydroxyl Radical OH< 1 hour (daytime)Primary sink; reaction rate is slightly slower due to the Kinetic Isotope Effect (KIE), allowing for photochemical age studies. nih.govcopernicus.orgresearchgate.net
Ozone O₃Hours to daysSlower reaction than with OH, but a significant sink, especially at night. mdpi.com
Nitrate Radical NO₃Minutes (nighttime)An important sink for isoprene during the nighttime, leading to different oxidation products (e.g., organic nitrates) than daytime chemistry. researchgate.netcopernicus.org

This compound as a Tracer for Atmospheric Transport and Transformation

The distinct isotopic signature of this compound makes it an excellent tracer for studying the movement and chemical evolution of air masses. By releasing labeled isoprene into an ecosystem or identifying large natural sources with a specific isotopic composition, researchers can track its path through the atmosphere. researchgate.netnih.gov

Deep convective clouds, for example, can rapidly transport isoprene and its oxidation products from the boundary layer into the upper troposphere. tandfonline.commit.edu Models of this process are crucial for understanding the global budget of atmospheric aerosols and oxidants. tandfonline.com Using this compound in field campaigns allows for the validation of these transport models by confirming that oxidation products detected at high altitudes originated from isoprene emitted near the surface.

Furthermore, measurements of the isotopic composition of isoprene and its degradation products, such as methacrolein and methyl vinyl ketone, can help differentiate between the impact of local emission sources and the contribution of long-range transport. researchgate.netresearchgate.net If air sampled at a remote site contains ¹³C-enriched isoprene, it suggests the air mass is aged and has traveled a significant distance, allowing for substantial photochemical processing. researchgate.net This provides valuable insights into the complex interplay between chemical removal, mixing, and dilution processes. researchgate.net

Modeling Atmospheric Processes with Isotopic Constraints from this compound Data

Atmospheric chemistry and transport models, such as GEOS-Chem, CMAQ, and UKESM1, are essential tools for predicting air quality and climate. oup.comresearchgate.netcopernicus.org However, these models contain significant uncertainties related to isoprene emissions and its complex oxidation chemistry. mdpi.comcsic.es Data from studies using this compound provide critical observational constraints to test, validate, and refine these models.

For instance, global models have historically struggled to reproduce observed isoprene concentrations in remote marine environments like the Southern Ocean. researchgate.netreading.ac.uk Recent field measurements showed that model predictions were underestimating isoprene levels by a factor of more than 20, suggesting a massive missing source. researchgate.netreading.ac.uk Isotopic analysis helps confirm that this isoprene is of marine origin, forcing a re-evaluation of marine emission inventories within the models. researchgate.net

Table 3: Constraining Atmospheric Models with this compound Data This interactive table shows how data from this compound studies can be used to improve key parameters in atmospheric models.

Model ParameterDescriptionHow this compound Data Provides Constraints
Emission Factors The rate at which isoprene is emitted by different vegetation types or marine sources.Isotopic measurements help identify and quantify previously unknown or underestimated emission sources, leading to more accurate inventories in models like MEGAN. researchgate.netcsic.esreading.ac.uk
SOA Yields The fraction of oxidized isoprene that is converted into secondary organic aerosol mass.Labeled experiments provide direct, quantifiable SOA yields from isoprene under specific conditions, which are used to validate and tune SOA modules in models like CMAQ. copernicus.org
Reaction Rate Constants The speed of chemical reactions between isoprene and atmospheric oxidants.Measurements of the kinetic isotope effect and the photochemical aging of isoprene provide real-world data to test the reaction rates used in model chemical mechanisms. researchgate.net
Transport and Mixing The physical movement and dilution of trace gases in the atmosphere.Tracking the dispersion of labeled isoprene and its products downwind from a source validates the performance of a model's transport and boundary layer schemes. tandfonline.commit.edu
Oxidant Budgets The concentration and cycling of key oxidants like OH and O₃.By constraining isoprene emissions and chemistry, models can more accurately predict isoprene's impact on regional and global OH and ozone levels. mdpi.comresearchgate.net

Advanced Analytical and Methodological Approaches for Isoprene 2 13c Research

Coupled Gas Chromatography-Mass Spectrometry (GC-MS) for Isoprene-2-13C Isotopologue Analysis

Coupled Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound and its isotopologues. This method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. nih.govmdpi.com In typical applications, volatile compounds from a sample, such as air from a plant enclosure or headspace from a microbial culture, are preconcentrated and then injected into the GC. The GC column separates isoprene (B109036) from other volatile and semi-volatile organic compounds based on their physicochemical properties. gcms.czresearchgate.net

Following separation, the eluting compounds enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectra provide a molecular fingerprint of the compound and its fragments. For this compound, the key is to analyze the mass isotopologue distribution (MID). nih.gov Unlabeled isoprene (¹²C₅H₈) has a molecular ion at a mass-to-charge ratio (m/z) of 68. The incorporation of a single ¹³C atom at the second carbon position, as in this compound, shifts the molecular ion to m/z 69. GC-MS can accurately measure the relative abundances of these different isotopologues, allowing researchers to trace the flow of the ¹³C label from its source into isoprene. nih.govnih.gov

The analysis of isoprene's atmospheric oxidation products, such as 2-methyltetrols, also heavily relies on GC-MS. mdpi.com Due to their low volatility, these polar compounds require a derivatization step, commonly trimethylsilylation, to make them amenable to GC analysis. mdpi.comd-nb.info This process involves reacting the hydroxyl groups with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form more volatile trimethylsilyl (B98337) (TMS) derivatives. researchgate.net The mass spectra of these derivatives can then be used to identify and quantify the metabolites, and by tracking the ¹³C label, researchers can confirm their origin from the administered this compound.

Table 1: GC-MS Parameters for Isoprene and Metabolite Analysis
ParameterTypical Conditions for Isoprene AnalysisTypical Conditions for Derivatized 2-Methyltetrols
Column DB-5MS, Rtx-5MS (non-polar) d-nb.infohealthycanadians.gc.caDB-35MS, Rtx-5MS (mid-polarity) d-nb.infonih.gov
Injector Temperature 220-270 °C healthycanadians.gc.canih.gov270 °C nih.gov
Oven Program Initial hold at low temp (e.g., 40 °C), ramp to ~225 °C healthycanadians.gc.caInitial hold at ~100 °C, ramp to 300 °C nih.gov
Ionization Mode Electron Ionization (EI) at 70 eV nih.govElectron Ionization (EI) at 70 eV nih.gov
Key m/z for Isoprene 68 (¹²C₅H₈), 69 (¹³C₁¹²C₄H₈), 67 (fragment) researchgate.netN/A
Derivatization Agent N/ABSTFA + TMCS, MSTFA + TMCS d-nb.inforesearchgate.net

Proton Transfer Reaction Mass Spectrometry (PTR-MS) for Real-time this compound Measurements

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a highly sensitive analytical technique used for the real-time, online monitoring of volatile organic compounds (VOCs), including isoprene. nih.gov The method relies on soft chemical ionization, where protonated water molecules (H₃O⁺) transfer a proton to any analyte molecule with a proton affinity greater than that of water. nih.govnoaa.gov This process is highly efficient for isoprene and results in the formation of a protonated molecular ion (C₅H₈H⁺) at m/z 69. researchgate.net

A significant advantage of PTR-MS is its ability to provide high-frequency measurements without sample preparation, making it ideal for studying dynamic processes such as the emission of isoprene from plants in response to environmental changes. nih.govcopernicus.org When studying this compound, PTR-MS can distinguish between the unlabeled and labeled isotopologues. The protonated unlabeled isoprene appears at m/z 69, while the protonated this compound (¹³C₁¹²C₄H₈H⁺) is detected at m/z 70. This allows for real-time tracking of the incorporation of the ¹³C label into the emitted isoprene. researchgate.net

However, the interpretation of PTR-MS data requires careful consideration of potential interferences and fragmentation. copernicus.org For instance, the primary ion for isoprene (m/z 69) can have interferences from fragments of other compounds, particularly in complex urban or industrial environments. noaa.govcopernicus.org Additionally, isoprene itself can fragment, producing a signal at m/z 41. researchgate.netcopernicus.org In labeling studies, the natural abundance of ¹³C in unlabeled isoprene contributes a small signal at m/z 70, which must be accounted for when quantifying the signal from this compound. Despite these challenges, the high time resolution of PTR-MS provides invaluable insights into the kinetics of isoprene biosynthesis and emission. nih.gov

Table 2: Key Ions in PTR-MS Analysis of this compound Labeling Experiments
m/zIon FormulaDescriptionPotential Issues
69¹²C₅H₈H⁺Protonated unlabeled isopreneInterference from fragments of other VOCs copernicus.org
70¹³C₁¹²C₄H₈H⁺Protonated this compound (the target analyte)Signal from natural ¹³C abundance in unlabeled isoprene frontiersin.org
41C₃H₅⁺Major fragment of protonated isopreneCan complicate quantification if not accounted for researchgate.netcopernicus.org

Isotope Ratio Mass Spectrometry (IRMS) for Bulk and Compound-Specific Isotope Analysis (CSIA) of this compound and its Metabolites

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of stable isotope ratios. nih.govfmach.it When coupled with a gas chromatograph (GC-IRMS), it allows for Compound-Specific Isotope Analysis (CSIA), enabling the determination of the ¹³C/¹²C ratio of individual compounds within a complex mixture. earthdoc.org This is particularly powerful in this compound research for precisely tracing the isotopic label as it moves through metabolic pathways and into various downstream products. nih.govresearchgate.net

In a typical GC-IRMS setup, compounds separated by the GC are combusted in an oxidation furnace to convert them into CO₂ gas. This CO₂ is then introduced into the IRMS, which measures the ratio of ¹³CO₂ to ¹²CO₂ with extremely high precision. The resulting data are expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard. iaea.org For this compound tracer studies, the significant enrichment in ¹³C in the target compound and its metabolites results in highly elevated δ¹³C values, providing a clear and unambiguous signal of the label's incorporation.

As with GC-MS, the analysis of polar metabolites of isoprene, such as 2-methyltetrols, by GC-IRMS requires derivatization to increase their volatility. mdpi.com A common strategy is trimethylsilylation. d-nb.info However, this adds non-biogenic carbon atoms from the derivatizing agent to the molecule. The isotopic signature of these added carbons must be known and corrected for to accurately determine the isotopic composition of the original biological molecule. This correction is a critical step in ensuring the integrity of the CSIA data for metabolites of this compound. The analysis of these derivatized compounds provides crucial evidence linking the labeled isoprene precursor to the formation of secondary organic aerosols and other metabolic products. researchgate.netnih.gov

Integration of this compound Labeling with -Omics Technologies

The combination of stable isotope labeling using this compound with high-throughput "-omics" technologies provides a systems-level understanding of the biological impacts and metabolic fate of isoprene.

Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, can reveal how isoprene exposure or metabolism alters gene expression. nih.gov By exposing a biological system (e.g., a plant or a microbial culture) to this compound and analyzing the transcriptome at different time points, researchers can identify genes and entire metabolic pathways that are upregulated or downregulated. oup.com This approach can elucidate the signaling roles of isoprene and the genetic regulatory networks involved in stress responses or metabolic shifts. nih.gov For example, studies have shown that isoprene can alter the expression of genes involved in defense signaling and growth regulation. nih.govnih.gov Using the ¹³C label confirms that the observed transcriptional changes are a direct response to the uptake and processing of the supplied isoprene.

In complex microbial communities, metagenomics (the study of genetic material recovered directly from environmental samples) and metatranscriptomics (the study of gene expression by a community) can be powerfully combined with this compound labeling. This approach, known as Stable Isotope Probing (SIP), helps to identify which microorganisms in a community are actively metabolizing isoprene.

When a microbial community is exposed to this compound, the organisms that consume it will incorporate the ¹³C into their biomass, including their DNA, RNA, and proteins. By separating the "heavy" (¹³C-labeled) nucleic acids from the "light" (¹²C) nucleic acids via density gradient ultracentrifugation, researchers can isolate the genetic material of the active isoprene-degrading organisms. Subsequent sequencing of this labeled DNA (metagenomics) or RNA (metatranscriptomics) reveals the identity of these organisms and the specific genes and metabolic pathways they are using to break down isoprene. nih.gov This provides a direct link between a specific metabolic function (isoprene degradation) and the particular microbes responsible for it within a complex ecosystem.

¹³C-Based Metabolic Flux Analysis (MFA) in Isoprene-2-¹³C Systems

Detailed research findings and data tables for ¹³C-Based Metabolic Flux Analysis (MFA) specifically utilizing Isoprene-2-¹³C as a tracer are not available in the current scientific literature. The application of this particular labeled compound in MFA studies has not been documented.

Future Research Directions and Unanswered Questions in Isoprene 2 13c Studies

Refinement of Carbon Allocation Models Using Isoprene-2-13C Data

Isoprene (B109036) is primarily synthesized in plant chloroplasts via the methyl-erythritol 4-phosphate (MEP) pathway. wikipedia.org While it is known that recently assimilated carbon from photosynthesis is the main source for isoprene synthesis, studies using 13CO2 have shown that 10-20% of the carbon can originate from other sources. nih.gov These alternative carbon pools become particularly important under conditions of limited photosynthesis. nih.gov

Future research utilizing this compound can provide a more precise understanding of carbon partitioning within the leaf. By introducing this compound precursors into the plant system, researchers can meticulously track the allocation of this specific carbon atom. This approach can help answer key questions:

What is the precise contribution of alternative carbon sources? While studies have shown reliance on older carbon stores, the exact nature and mobilization of these pools remain unclear. plos.org Feeding experiments with specifically labeled precursors, in conjunction with this compound analysis, can quantify the flow of carbon from sources like starch, sugars, and even photorespiration into the isoprene synthesis pathway. nih.govosti.gov

How does carbon partitioning change with developmental stage and environmental cues? The allocation of carbon is not static. This compound can be used to model how carbon flow changes throughout a plant's life cycle and in response to varying light and temperature conditions. nih.gov

Can we improve the accuracy of metabolic flux models? Current models of plant metabolism often have uncertainties regarding the compartmentalization and exchange of precursors. Data from this compound tracing studies can provide crucial constraints for these models, leading to more accurate predictions of carbon flow through the MEP pathway and its interaction with other metabolic networks. nih.gov

A study on poplar leaves demonstrated that under steady-state conditions in a 13CO2 atmosphere, only about 75-80% of the emitted isoprene became labeled, indicating a significant contribution from unlabeled carbon sources. nih.govnih.gov Further experiments involving feeding [U-13C]Glc showed that xylem-transported carbohydrates could account for approximately 8-10% of the carbon in isoprene. nih.gov

Table 1: Contribution of Different Carbon Sources to Isoprene Synthesis in Poplar

Carbon SourceContribution (%)Experimental Method
Recent Photosynthate~75-80%13CO2 Labeling
Xylem-transported Glucose~8-10%[U-13C]Glc Feeding
Other Internal Pools (e.g., starch)~10-15%Inferred
Data synthesized from studies on Poplar species. nih.govnih.gov

Exploration of this compound Dynamics under Extreme Environmental Stress

Plants emit isoprene to cope with abiotic stresses, particularly heat and oxidative stress. wikipedia.org Under stress conditions that limit photosynthesis, isoprene emission is often sustained or even increased, signifying a shift in carbon sourcing. osti.govnih.gov this compound is an ideal tracer to investigate these dynamic shifts.

Heat Stress: High temperatures can uncouple isoprene emission from net photosynthesis. osti.gov Studies have shown that as temperatures rise, the contribution of alternate carbon sources to isoprene synthesis increases. osti.govnih.gov For example, in Pachira aquatica, heat stress led to an increased proportion of cytosolic pyruvate (B1213749) being used for isoprene biosynthesis. nih.gov Using this compound labeled precursors would allow researchers to precisely quantify the flux of carbon from different subcellular pools into isoprene under a thermal gradient, revealing the thresholds at which these shifts occur.

Drought Stress: The response of isoprene emission to drought is complex. Mild to moderate drought can sometimes increase emissions, possibly as a protective mechanism, while severe drought leads to a significant reduction. mdpi.comnih.govnih.gov During the initial stages of drought, when photosynthesis is inhibited, plants may rely more heavily on stored carbon reserves to produce isoprene. nih.gov this compound can be used to track the mobilization of these stored carbon reserves and their allocation to isoprene synthesis as drought stress progresses and during subsequent rehydration. This could help clarify the conflicting reports on how drought affects isoprene emissions. nih.gov

Elevated CO2: Growth in elevated CO2 atmospheres has been shown to inhibit isoprene emission. nih.gov Studies using 13CO2 labeling on poplar trees grown under different CO2 concentrations revealed that trees under sub-ambient CO2 not only had higher isoprene emission rates but also utilized a greater proportion of older, stored carbon sources. plos.org This suggests that under low CO2 availability, extra-chloroplastic carbon is mobilized to support isoprene synthesis. plos.org this compound studies could further dissect this phenomenon, clarifying how long-term acclimation to different CO2 levels alters the fundamental pathways supplying carbon for isoprene production.

Table 2: Isoprene Emission Response to Environmental Stress

Stress FactorObserved Isoprene Emission ResponseImplication for Carbon Sourcing
Heat Stress Uncoupling from photosynthesis; emission optimum higher than photosynthesis optimum. osti.govIncreased reliance on alternative carbon sources like photorespiration and cytosolic pyruvate. osti.govnih.gov
Drought Stress Initial increase or maintenance, followed by a sharp decline with severity. mdpi.comnih.govIncreased initial use of stored carbon; eventual shutdown of pathways. nih.gov
Elevated CO2 Inhibition of isoprene emission. nih.govReduced allocation of recent photosynthate to isoprene. plos.org
Low CO2 Increased isoprene emission. plos.orgIncreased mobilization of stored/older carbon sources. plos.org

Elucidating the Full Spectrum of Microbial this compound Biotransformations

Microorganisms are a significant sink for atmospheric isoprene, capable of utilizing it as their sole source of carbon and energy. microbiologyresearch.orgnih.gov The microbial degradation of isoprene is a critical, yet understudied, component of its global cycle. This compound can serve as a powerful tool to trace the metabolic fate of isoprene in various microbial communities.

Aerobic Degradation: Many bacteria, including species of Rhodococcus, Variovorax, and Pseudomonas, degrade isoprene aerobically. asm.orgmdpi.comasm.org The pathway typically involves the oxidation of isoprene by a monooxygenase enzyme. mdpi.com By supplying this compound to microbial cultures, researchers can use techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry to identify the full range of metabolic intermediates and end products. This can confirm proposed pathways and potentially uncover novel biochemical reactions. For instance, the degradation of poly(cis-1,4-isoprene) by Streptomyces coelicolor 1A was found to proceed via oxidation and β-oxidation cycles, producing several methyl-branched keto-acids. asm.orgresearchgate.net Using a labeled substrate like this compound could precisely map the flow of the labeled carbon through this complex degradation chain.

Anaerobic Degradation: The anaerobic metabolism of isoprene is a more recent discovery and remains largely unexplored. nih.gov One study reported that an acetogenic enrichment culture could reductively metabolize isoprene to methylbutene isomers. nih.gov More recently, Acetobacterium wieringae was shown to hydrogenate isoprene to a mixture of methyl-1-butenes. asm.org There are also indications that isoprene can inhibit microbial methane (B114726) formation and oxidation. pensoft.net Using this compound in anaerobic incubation studies is essential to:

Identify the microorganisms responsible for anaerobic isoprene degradation in different anoxic environments like sediments and wetlands. nih.gov

Trace the flow of the 13C label to determine the complete degradation pathways and end products.

Understand the interactions between isoprene metabolism and other key anaerobic processes, such as methanogenesis and sulfate (B86663) reduction. pensoft.net

DNA-Stable Isotope Probing (DNA-SIP) with 13C-isoprene has been used to identify active isoprene-degrading bacteria in various environments, revealing the prominence of genera like Rhodococcus, Variovorax, Gordonia, and Mycobacterium. nih.gov

Predictive Capabilities for Global this compound Budgets in a Changing Climate

Global models that predict isoprene emissions, such as the Model of Emissions of Gases and Aerosols from Nature (MEGAN), are essential for understanding atmospheric chemistry and climate. escholarship.org However, these models have significant uncertainties, particularly concerning how emissions will respond to future climate change, including rising temperatures and altered CO2 concentrations. nih.govcopernicus.org

Projections for future isoprene emissions vary widely. Some models predict a more than two-fold increase in emissions by 2100 due to warming, while others suggest this increase could be entirely offset by the inhibitory effect of rising CO2 levels. escholarship.orgresearchgate.netmontclair.edu The inclusion of land-use and land-cover change introduces even greater uncertainty. copernicus.org

This compound can help reduce these uncertainties by providing data to validate and refine emission models.

Constraining Emission Factors: Field campaigns using this compound precursors in different biomes can help generate more accurate emission factors for various plant functional types under diverse climatic conditions.

Validating Stress Responses: Controlled-environment studies using this compound can provide quantitative data on how factors like heat, drought, and CO2 individually and synergistically affect carbon allocation to isoprene. This data is crucial for improving the algorithms in models that account for these stresses. copernicus.orgcopernicus.org

Tracing Atmospheric Fate: Releasing this compound in controlled experiments and tracking its atmospheric oxidation products could help refine our understanding of its atmospheric lifetime and its contribution to secondary organic aerosol and ozone formation, key components of climate and air quality models. ed.ac.ukbohrium.com

Table 3: Projected Changes in Global Isoprene Emissions

Scenario (Year 2100)Projected Change in Isoprene EmissionsKey Influencing FactorsReference Model/Study
Climate Change (Temperature) Only>100% IncreaseIncreased temperature stimulating emissions.MEGAN escholarship.org
Climate Change + CO2 Inhibition~0% Change (offsetting effects)Warming effect counteracted by CO2 inhibition.CAM-CLM researchgate.netmontclair.edu
Climate + CO2 + Land Cover Change>100% IncreaseDominant effect of vegetation distribution changes.CAM-CLM montclair.edu

Development of Novel Isotopic Labeling Strategies for this compound Precursors

A significant bottleneck in advancing research is the availability and synthesis of specifically labeled compounds. While methods exist for producing isoprene and some labeled variants, developing efficient and targeted syntheses for this compound and its direct biological precursors is a critical future research direction.

The chemical synthesis of isoprene can be achieved through various routes, including the pyrolysis of 2-methyl-2-pentene (B165383) or the reaction of isobutylene (B52900) with formaldehyde. chemicalbook.com Labeled isoprene, such as 4-13C-isoprene, has been successfully prepared using a Wittig reaction, starting from 13C-labeled methyl iodide. researchgate.net

Future research should focus on:

Adapting Existing Syntheses: Modifying known synthetic routes, like the Wittig reaction or others, to specifically place a 13C label at the C-2 position of isoprene. This would likely involve starting with a precursor already labeled at the corresponding position.

Synthesizing Labeled Precursors: Developing synthetic pathways for the direct precursors in the MEP pathway, such as 1-deoxy-D-xylulose 5-phosphate (DXP) and dimethylallyl pyrophosphate (DMAPP), with a 13C label at the position that will ultimately become C-2 of isoprene. This would allow for more direct and less ambiguous tracing studies within the biological system.

Biocatalytic Synthesis: Exploring the use of engineered enzymes or microbial cell factories for the production of this compound. This could offer a more sustainable and highly specific method for producing the desired labeled compound. google.com

By advancing these synthetic strategies, researchers will have a more powerful and precise toolkit to unravel the complex role of isoprene in the biosphere and atmosphere.

Q & A

Q. How can researchers ethically share datasets from this compound studies while protecting intellectual property?

  • Methodological Answer : Deposit raw data in open-access repositories (e.g., Zenodo, Figshare) under CC-BY licenses. Use persistent identifiers (DOIs) for datasets and cite them in publications. For sensitive methods, file provisional patents before data release and disclose collaborations in acknowledgments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.